molecular formula C20H25NO4 B14771448 8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene

8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene

Cat. No.: B14771448
M. Wt: 343.4 g/mol
InChI Key: WRKYHJGKERBHHE-UHFFFAOYSA-N
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Description

8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene is a complex organic compound with the molecular formula C18H23NO4. This compound is characterized by its bicyclic structure, which includes a nitrogen atom and a tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[321]oct-2-ene typically involves multiple steps

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile. This step forms the bicyclo[3.2.1]octane structure.

    Introduction of the Boc Group: The nitrogen atom in the bicyclic core is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures the nitrogen remains unreactive in subsequent steps.

    Addition of the Methoxycarbonylphenyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Aryl halides, bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The Boc group protects the nitrogen atom, allowing selective reactions at other sites. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity to enzymes or receptors. The methoxycarbonylphenyl group can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. The presence of the Boc group and the methoxycarbonylphenyl group allows for targeted modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

tert-butyl 3-(2-methoxycarbonylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate

InChI

InChI=1S/C20H25NO4/c1-20(2,3)25-19(23)21-14-9-10-15(21)12-13(11-14)16-7-5-6-8-17(16)18(22)24-4/h5-8,11,14-15H,9-10,12H2,1-4H3

InChI Key

WRKYHJGKERBHHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C=C(C2)C3=CC=CC=C3C(=O)OC

Origin of Product

United States

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